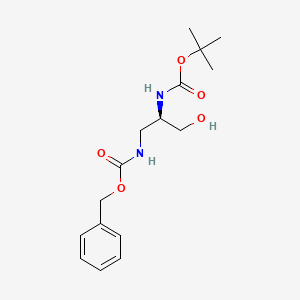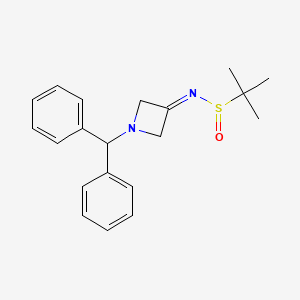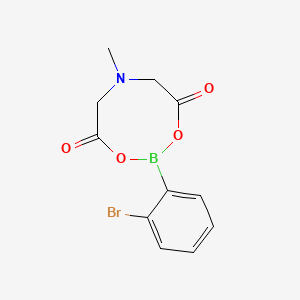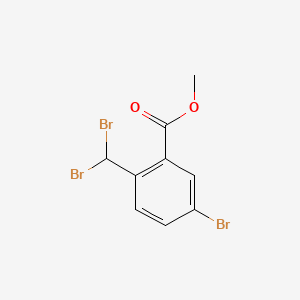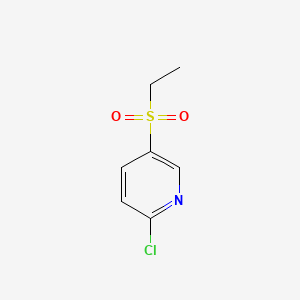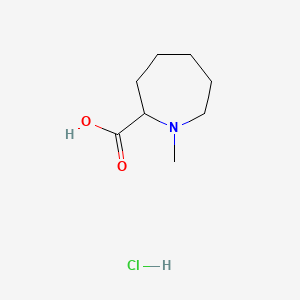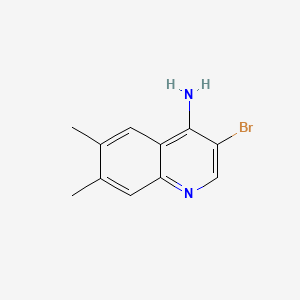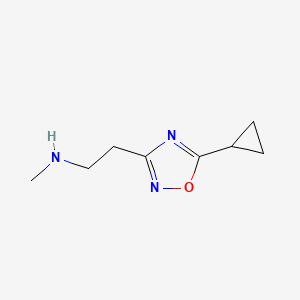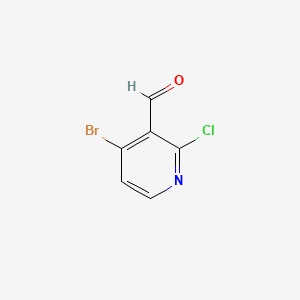
1-Benzyl-4-(diethoxymethyl)-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(diethoxymethyl)-1,2,3-triazole, also known as BDT, is an organic compound with a wide range of applications in the scientific and medical fields. BDT is a heterocyclic compound, which means it has a ring structure composed of atoms of at least two different elements. It is a colorless solid that is soluble in organic solvents, making it an ideal choice for many laboratory experiments. BDT is commonly used as a building block for more complex molecules and as a synthetic intermediate for the production of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
Cytostatic and Antitumor Activity : 1-Benzyl-4-(fluoromethyl)-1,2,3-triazole, a closely related compound, was found to inhibit the in vitro growth of HeLa cells and increased the life span of mice bearing tumors, suggesting potential use in cancer treatment (F. G. de las Heras, R. Alonso, G. Alonso, 1979).
Antimicrobial Properties : A series of 1-benzyl/aryl-4-{[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]methyl}-1H-1,2,3-triazole derivatives, which includes compounds similar to 1-Benzyl-4-(diethoxymethyl)-1,2,3-triazole, were synthesized and found to have antimicrobial activity, demonstrating their potential in developing new antimicrobial agents (B. Reddy, V. P. Reddy, G. L. Goud, Y. J. Rao, Premkumar, K. Supriya, 2016).
Luminescent Properties : The compound 2-((4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)quinoline, which shares a similar triazole structure, has been studied for its hydrogen-bonding interactions and luminescent properties, suggesting applications in material sciences (Shiqiang Bai, D. Young, T. Hor, 2017).
Cytotoxicity Evaluation in Cancer Research : Evidences from studies on (E)-1-benzyl-4-((4-styrylphenoxy)methyl)-1H-1,2,3-triazoles indicate their cytotoxic activity against various human cancer cell lines, underscoring their potential as therapeutic agents in cancer research (A. Das, Sujeet Kumar, L. Persoons, D. Daelemans, D. Schols, Hakan Alıcı, Hakan Tahtaci, S. Karki, 2021).
Potential Anticancer Agents : Studies on 2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-chlorophenyl)-6-methoxypyridine, a molecule with a similar triazole ring, indicate its potential as an anticancer agent, particularly as an inhibitor of human topoisomerase IIα (S. Murugavel, C. Ravikumar, G. Jaabil, P. Alagusundaram, 2019).
Corrosion Inhibition : A study on 1-benzyl-4-phenyl-1H-1,2,3-triazole demonstrated its use as an organic corrosion inhibitor for mild steel in acidic medium, hinting at applications in materials science and engineering (C. M. Fernandes, L. Alvarez, N. E. D. Santos, A. Barrios, E. Ponzio, 2019).
Propiedades
IUPAC Name |
1-benzyl-4-(diethoxymethyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-3-18-14(19-4-2)13-11-17(16-15-13)10-12-8-6-5-7-9-12/h5-9,11,14H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQBAXPHPFNXLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CN(N=N1)CC2=CC=CC=C2)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(diethoxymethyl)-1,2,3-triazole | |
CAS RN |
133735-81-6 |
Source


|
| Record name | 1-benzyl-4-(diethoxymethyl)-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



